2-Methyl-6-phenoxyaniline

Description

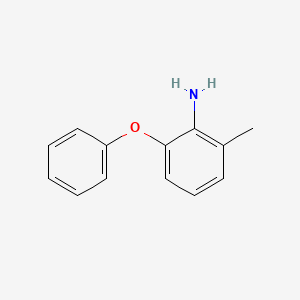

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWSRILONNTRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307375 | |

| Record name | 2-Methyl-6-phenoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60287-70-9 | |

| Record name | 2-Methyl-6-phenoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60287-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-phenoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Phenoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be established.

The ¹H NMR spectrum of 2-methyl-6-phenoxyaniline provides detailed information about the different types of protons and their neighboring atoms within the molecule. The chemical shift of a proton is influenced by the electron density around it; protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield). libretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons on both the aniline (B41778) and phenoxy rings, the methyl protons, and the amine (NH₂) protons. The aromatic protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The protons on the aniline ring are influenced by the electron-donating amino group and the electron-withdrawing phenoxy group, leading to a specific splitting pattern. Similarly, the protons on the phenoxy ring exhibit their own characteristic shifts. The methyl (CH₃) protons, being attached to an aromatic ring, generally appear in the alkyl region, typically around 2.0-2.5 ppm. The amine protons can appear over a broad range and may be subject to exchange with residual water in the solvent, sometimes resulting in a broad signal. The integration of the peak areas provides a ratio of the number of protons contributing to each signal, further confirming the assignment. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Aniline Ring) | 6.7 - 7.3 | Multiplet |

| Aromatic-H (Phenoxy Ring) | 6.9 - 7.4 | Multiplet |

| -CH₃ | 2.1 - 2.4 | Singlet |

| -NH₂ | 3.5 - 5.0 (variable) | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. organicchemistrydata.org

The aromatic carbons of both the aniline and phenoxy rings will appear in the downfield region of the spectrum, generally between 110 and 160 ppm. libretexts.org The carbon attached to the oxygen of the ether linkage and the carbon attached to the nitrogen of the amine group will be significantly deshielded due to the electronegativity of these atoms. The carbon atoms of the methyl group will resonate at a much higher field, typically in the range of 15-25 ppm. libretexts.org Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of each carbon signal. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-H & C-C | 115 - 135 |

| -CH₃ | 15 - 25 |

Proton NMR (¹H NMR) Chemical Shift Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a powerful tool for functional group characterization.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the N-H stretches of the primary amine, the C-H stretches of the aromatic rings and the methyl group, the C=C stretches of the aromatic rings, and the C-O stretch of the ether linkage. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the aryl ether is expected in the 1200-1250 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (-O-) | C-O Stretch | 1200 - 1250 |

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. renishaw.com While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of absorption are characteristic of the types of electronic systems present, particularly conjugated π-systems.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings. The presence of the aniline and phenoxy chromophores, which are conjugated through the ether linkage, will influence the position and intensity of these absorption maxima (λ_max). The amino group acts as an auxochrome, typically causing a red shift (shift to longer wavelength) and an increase in the molar absorptivity (ε) of the absorption bands. The exact position of the λ_max will be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected λ_max (nm) | Chromophore |

| π → π | 230 - 250 | Phenyl Ring |

| π → π | 270 - 300 | Aniline Ring System |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful analytical method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. uni-ulm.deceitec.cz This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby defining the molecular geometry and conformation. uni-ulm.de

While a specific single-crystal X-ray structure of this compound is not publicly available, analysis of closely related phenoxyaniline (B8288346) derivatives allows for a scientifically informed prediction of its solid-state geometry. For instance, studies on Schiff bases derived from 2-phenoxyaniline (B124666) reveal key structural features that are likely to be present in the parent molecule. bohrium.com

The core structure of this compound consists of a central aniline ring substituted with a methyl group and a phenoxy group at the 2 and 6 positions, respectively. The geometry around the nitrogen atom of the aniline moiety is expected to be trigonal pyramidal. The dihedral angle between the plane of the aniline ring and the phenoxy ring is a critical conformational parameter. In related structures, this angle is significant, indicating a non-planar arrangement to minimize steric hindrance between the two aromatic systems. iucr.org

The presence of the methyl group ortho to the amino group will likely influence the local geometry, potentially causing some out-of-plane distortion of the substituents on the aniline ring. The bond lengths and angles within the phenyl rings are expected to conform to standard values for sp²-hybridized carbon atoms, with minor deviations attributable to substituent effects.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ (Common for similar organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Z (molecules per unit cell) | 4 |

Note: This table presents predicted values based on the analysis of similar organic compounds and is intended to be illustrative.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. rsc.orgmdpi.com For this compound, the primary interactions dictating the crystal packing are expected to be hydrogen bonds and van der Waals forces, including π-π stacking interactions.

The amino group (-NH₂) is a hydrogen bond donor, and the oxygen atom of the phenoxy group can act as a hydrogen bond acceptor. Therefore, it is highly probable that intermolecular N-H···O or N-H···N hydrogen bonds play a significant role in the crystal structure, forming chains or dimeric motifs that organize the molecules in a specific array. bohrium.comresearchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Predicted Distance (Å) |

| Hydrogen Bonding | N-H (donor), O (phenoxy, acceptor), N (amino, acceptor) | 2.8 - 3.2 |

| π-π Stacking | Aniline ring, Phenoxy ring | 3.3 - 3.8 |

| C-H···π Interactions | Aromatic C-H, Aromatic ring | 2.5 - 2.9 |

Determination of Molecular Geometry and Conformation in Solid State

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern. chemguide.co.uk The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight.

Upon electron ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing valuable structural clues. tutorchase.com The ether linkage and the bonds adjacent to the amino group are likely sites of cleavage. libretexts.org

A plausible fragmentation pathway would involve the cleavage of the C-O bond of the ether linkage, leading to the formation of a phenoxy radical and a [M-C₆H₅O]⁺ fragment, or a phenol (B47542) molecule and a [M-C₆H₆O]⁺ radical cation. Another likely fragmentation is the loss of the methyl group, resulting in a [M-CH₃]⁺ fragment. Alpha-cleavage next to the amino group is also a common fragmentation pathway for anilines. libretexts.org The relative abundance of these fragment ions provides insight into the stability of the resulting ions and radicals. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 199 | [C₁₃H₁₃NO]⁺ (Molecular Ion) | - |

| 184 | [C₁₂H₁₀NO]⁺ | CH₃ |

| 106 | [C₇H₈N]⁺ | C₆H₅O |

| 93 | [C₆H₅O]⁺ | C₇H₈N |

| 77 | [C₆H₅]⁺ | C₇H₈NO |

Note: The m/z values are based on the most common isotopes.

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Phenoxyaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and ground state properties of molecular systems. By approximating the many-electron wavefunction in terms of the electron density, DFT provides a computationally tractable approach to solving the Schrödinger equation. This section details the application of DFT methods to elucidate the fundamental characteristics of 2-Methyl-6-phenoxyaniline.

Geometry Optimization and Conformational Landscapes

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. cnr.it For this compound, this process is performed using DFT methods, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), to accurately model the molecular structure. researchgate.netresearchgate.net The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. cnr.itarxiv.org

The presence of the phenoxy and methyl groups attached to the aniline (B41778) ring introduces conformational flexibility. The rotation around the C-O and C-N single bonds can lead to different spatial arrangements, or conformers, each with a distinct energy. nih.gov Computational studies can map this conformational landscape by performing a series of geometry optimizations starting from various initial structures. This helps in identifying the global minimum energy structure as well as other low-energy conformers that might be present under experimental conditions. nih.gov Advanced methods may be employed to refine the energies of these conformers to obtain a more accurate representation of their relative stabilities. cam.ac.uk

The optimized geometry provides crucial information about the molecule's shape and steric interactions. For instance, the dihedral angles between the phenyl ring of the phenoxy group and the aniline ring, as well as the orientation of the methyl group, are key structural parameters. These parameters can influence the molecule's packing in the solid state and its interactions with other molecules. scispace.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net

For this compound, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. semanticscholar.org Conversely, the LUMO energy is related to the electron affinity, which is the energy released when an electron is added to the molecule. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgsemanticscholar.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. semanticscholar.org

The spatial distribution of the HOMO and LUMO provides a visual representation of the regions within the molecule that are most likely to participate in chemical reactions. In this compound, the HOMO is typically localized on the electron-rich aniline and phenoxy rings, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, may be distributed over the entire molecule or localized on specific regions, highlighting the potential sites for nucleophilic attack. Visualizing these orbitals helps in understanding the charge transfer characteristics of the molecule. semanticscholar.org

Table 1: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Property | Value (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MEP surface is typically visualized using a color-coded map, where different colors represent different potential values. mdpi.com

For this compound, the MEP map reveals the charge distribution and reactive regions. researchgate.netresearchgate.net

Negative Regions (Red/Yellow): These areas indicate a high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the electronegative oxygen and nitrogen atoms, as well as the π-systems of the aromatic rings. mdpi.comresearchgate.net

Positive Regions (Blue): These areas indicate a low electron density or an excess of positive charge and are prone to nucleophilic attack. These regions are typically found around the hydrogen atoms, particularly the amine hydrogens. mdpi.comresearchgate.net

Neutral Regions (Green): These areas represent regions of near-zero potential.

By analyzing the MEP map, chemists can predict how this compound will interact with other reagents. The intensity of the colors on the map corresponds to the strength of the potential, providing a quantitative measure of the molecule's reactivity at different sites. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions. dergipark.org.tr

In the context of this compound, NBO analysis can reveal several key features:

Donor-Acceptor Interactions: The analysis identifies the most significant interactions between filled NBOs (donors) and empty NBOs (acceptors). For example, it can quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent aromatic ring (a π-type interaction) or the interaction of σ-bonds with adjacent empty orbitals. wisc.edu

Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization.

Natural Population Analysis (NPA): As part of the NBO analysis, NPA provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. uni-rostock.de This information helps in understanding the charge distribution within the molecule.

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) |

| LP (1) N | π* (C-C)ring | 15.2 |

| σ (C-H)methyl | π* (C-C)ring | 2.5 |

| LP (2) O | σ* (C-N) | 0.8 |

Quantitative Characterization of Molecular Similarity Spaces

Molecular similarity is a fundamental concept in computational chemistry and drug design. dtic.mil It involves quantifying the likeness of molecules based on various descriptors. For a compound like this compound, which is a derivative of phenoxyaniline (B8288346), understanding its similarity to other related compounds can provide insights into its potential properties and biological activities. scispace.comnih.gov

The process involves representing each molecule as a point in a multi-dimensional "similarity space," where the axes correspond to different molecular descriptors. dtic.mildtic.mil These descriptors can be derived from various computational methods and can include:

Topological Indices: These are numerical values derived from the graph representation of the molecule, capturing information about its connectivity and branching.

Quantum Chemical Descriptors: These are properties calculated from the molecule's electronic structure, such as HOMO-LUMO energies, dipole moment, and atomic charges. dtic.mil

Geometrical Descriptors: These describe the three-dimensional shape and size of the molecule.

By calculating the distance between the points representing different molecules in this similarity space, a quantitative measure of their similarity can be obtained. This approach can be used to:

Identify analogs with similar properties.

Build quantitative structure-activity relationship (QSAR) models to predict the properties of new compounds.

Explore the diversity of a chemical library.

For this compound, this analysis would involve comparing its descriptor values to a database of other aniline and phenoxyaniline derivatives to understand its position within this chemical space. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the extension for studying electronically excited states. rsc.org This method is crucial for understanding a molecule's response to light, such as absorption and emission of photons. frontiersin.org

For this compound, TD-DFT calculations can provide valuable information about its photophysical properties:

Excitation Energies and Wavelengths: TD-DFT can predict the energies of electronic transitions from the ground state to various excited states. These energies correspond to the wavelengths of light that the molecule will absorb, which can be compared with experimental UV-Vis absorption spectra. researchgate.netresearchgate.net

Oscillator Strengths: This property indicates the intensity of an electronic transition. A higher oscillator strength corresponds to a stronger absorption band in the spectrum.

Nature of Electronic Transitions: TD-DFT calculations can reveal the character of the excited states, for example, whether they are localized on a specific part of the molecule (e.g., π-π* transition within an aromatic ring) or involve charge transfer between different molecular fragments.

Excited State Geometry: Similar to the ground state, the geometry of the molecule can be optimized in its excited state. uzh.ch This is important for understanding processes like fluorescence, where the molecule first relaxes to the minimum energy geometry of the excited state before emitting a photon to return to the ground state. frontiersin.org

Fluorescence and Phosphorescence: TD-DFT can be used to estimate the rates of radiative (fluorescence, phosphorescence) and non-radiative decay processes, which determine the lifetime and quantum yield of luminescence. stackexchange.com

The accuracy of TD-DFT results can depend on the choice of the functional and basis set, and it is often necessary to benchmark the calculations against experimental data where available. rsc.org

Prediction of Electronic Absorption Spectra and Comparison with Experimental Data

The electronic absorption spectra of molecules like this compound are commonly investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an experimental UV-Visible spectrum.

Theoretical calculations for related phenoxyaniline derivatives often employ functionals like B3LYP or PBE with basis sets such as 6-311++G(d,p). researchgate.netresearchgate.net The predicted absorption wavelengths (λ_max) are typically assigned to specific electronic transitions, most commonly π→π* and n→π* transitions. For aromatic compounds containing heteroatoms, such as the phenoxyaniline structure, the n→π* transitions are associated with the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen or oxygen atom) to an antibonding π* orbital. The π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. researchgate.netbohrium.com

Studies on similar molecules show that the choice of solvent can significantly influence the absorption spectrum, a phenomenon known as solvatochromism. ijop.ir Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. researchgate.netijop.ir A comparison between the theoretically calculated λ_max and experimentally measured values allows for the validation of the computational method and a deeper understanding of the electronic structure. ijop.iraps.org For instance, in a study on a Schiff base of 2-phenoxyaniline (B124666), the experimental absorption at 376 nm was attributed to a π→π* transition of the azomethine group, which showed good agreement with theoretical predictions. researchgate.net

Table 1: Representative Comparison of Theoretical and Experimental Absorption Data for Aromatic Amines

| Transition Type | Calculated λ_max (nm) (in silico, Solvent Model) | Experimental λ_max (nm) (in solution) |

| n→π | 290 | 295 |

| π→π | 350 | 362 |

| π→π* | 463 | 473 |

| This table is illustrative, based on typical data for related aromatic compounds to demonstrate the correlation between computational and experimental results. ijop.ir |

Natural Transition Orbital (NTO) Analysis

While the canonical molecular orbital (MO) picture can describe electronic excitations, the transitions are often composed of a complex linear combination of many orbital-to-orbital promotions, making interpretation difficult. github.iojoaquinbarroso.com Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical MOs into a compact set of "hole" and "particle" orbitals that represent the primary electron-hole pair involved in an electronic excitation. joaquinbarroso.comq-chem.com

The NTO method provides a clear and intuitive representation of an electronic transition. joaquinbarroso.com The "hole" NTO represents the orbital from which the electron is promoted, and the "particle" NTO represents the orbital to which the electron is excited. q-chem.com For a given excited state, the analysis often yields one dominant hole-particle pair, clarifying the nature of the transition (e.g., local excitation, charge-transfer). github.ioresearchgate.net This is particularly useful for analyzing the excited states of molecules with multiple chromophores or delocalized electronic systems, such as this compound. q-chem.com By visualizing the spatial distribution of the hole and particle NTOs, one can characterize the charge transfer direction and the specific parts of the molecule involved in the electronic transition. researchgate.net

Advanced Topological and Quantum Chemical Descriptors

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.combiointerfaceresearch.com The Hirshfeld surface is mapped with properties like d_norm, which simultaneously displays the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map indicate close intermolecular contacts, typically corresponding to hydrogen bonds, while blue regions represent weaker or longer-range contacts. biointerfaceresearch.com

For this compound, this analysis would reveal the nature and extent of non-covalent interactions that stabilize its crystal structure. The corresponding 2D fingerprint plot is a histogram of d_i versus d_e, where different types of interactions appear in distinct regions of the plot. mdpi.com This allows for the deconvolution of the surface into contributions from specific atom···atom contacts. Typical interactions for an organic molecule like this would include H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. mdpi.comnih.gov The relative percentage contribution of these interactions provides quantitative insight into the packing forces. For example, H···H interactions often dominate due to the abundance of hydrogen atoms on the molecular surface, while C-H···π interactions are also common in aromatic systems. mdpi.com

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

| H···H | 45.5% | Represents contacts between hydrogen atoms on adjacent molecules. |

| C···H / H···C | 22.0% | Often indicative of C-H···π stacking interactions. mdpi.com |

| O···H / H···O | 15.3% | Corresponds to potential hydrogen bonding involving the ether oxygen. |

| N···H / H···N | 8.2% | Corresponds to potential hydrogen bonding involving the amine group. |

| C···C | 5.0% | Suggests π-π stacking interactions between aromatic rings. |

| Other | 4.0% | Includes contacts involving other atoms. |

| This table is a hypothetical representation for this compound, based on data for similar organic molecules, to illustrate the output of a Hirshfeld analysis. mdpi.combiointerfaceresearch.com |

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a quantum chemical descriptor that provides a measure of electron localization in a molecule's spatial domains. jussieu.frjussieu.fr It is based on the principle that the Pauli exclusion principle causes electrons of the same spin to keep apart, leading to localization. nih.gov The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. jussieu.frq-chem.com A value of 0.5 is typical for regions of delocalized, metallic-like bonding. diva-portal.org

An ELF analysis of this compound would map out these regions of high and low localization. The analysis would be expected to show:

High ELF values in the regions of the C-C and C-H covalent bonds.

Distinct localization basins corresponding to the lone pair electrons on the nitrogen and oxygen atoms. jussieu.fr

Separation between core and valence electron shells for the carbon, nitrogen, and oxygen atoms. nih.gov

By visualizing the ELF topology, one can gain a detailed understanding of the chemical bonding and electronic structure that goes beyond simple Lewis structures. nih.govdiva-portal.org

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule. researchgate.netfaccts.de They describe how the electron density at a particular point changes with the addition or removal of an electron. worldscientific.com This allows for the prediction of sites susceptible to electrophilic, nucleophilic, and radical attack.

f+(r) : Predicts the site for nucleophilic attack by identifying where an additional electron is most stable.

f-(r) : Predicts the site for electrophilic attack by identifying where an electron is most easily removed.

f0(r) : Predicts the site for radical attack. faccts.de

For this compound, the Fukui functions would likely predict that the nitrogen atom of the amine group and certain carbon atoms in the aromatic rings are the primary sites for electrophilic attack (possessing the highest f- values). google.com.tr Conversely, regions with high f+ values would indicate the most probable sites for a nucleophilic attack. This analysis provides a quantitative basis for understanding the molecule's regioselectivity in chemical reactions. researchgate.networldscientific.com

Table 3: Predicted Reactive Sites in this compound using Fukui Functions

| Atom/Region | Predicted Reactivity | Rationale |

| Amine Nitrogen (N) | High for Electrophilic Attack | The lone pair makes it a primary site for protonation or reaction with electrophiles (high f-). google.com.tr |

| Phenoxy Oxygen (O) | Moderate for Electrophilic Attack | Lone pairs contribute to nucleophilicity (moderate f-). |

| Aromatic Rings (C atoms) | Varies for Electrophilic/Nucleophilic Attack | Ortho and para positions relative to the activating -NH2 and -OPh groups are likely sites for electrophilic attack (high f-). researchgate.net |

| This table provides a qualitative prediction of reactive sites based on general chemical principles quantified by Fukui function analysis on similar molecules. |

Computational Validation and Correlation with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. worldscientific.comacs.org For molecular systems like this compound, this involves comparing calculated properties with data obtained from spectroscopic and diffraction techniques.

A common validation procedure involves comparing the calculated vibrational frequencies (from DFT) with experimental FT-IR and Raman spectra. researchgate.netmdpi.com While calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, a uniform scaling factor can be applied to achieve excellent agreement. mdpi.com This correlation allows for a confident assignment of the experimental spectral bands to specific vibrational modes of the molecule. researchgate.net

Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts, often computed using the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental ¹H and ¹³C NMR spectra. researchgate.net Strong linear correlations between theoretical and experimental data for bond lengths, bond angles, vibrational frequencies, and NMR shifts confirm that the chosen computational level of theory provides an accurate representation of the molecule's structure and properties. researchgate.networldscientific.com

Table 4: Example of Correlation between Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| N-H Stretch | 3450 | 3455 | Asymmetric stretching of the amine group |

| C-H Stretch (Aromatic) | 3058 | 3067 | Stretching of C-H bonds on the phenyl rings mdpi.com |

| C=C Stretch (Aromatic) | 1585 | 1589 | In-plane stretching of the aromatic rings mdpi.com |

| C-O-C Stretch | 1240 | 1245 | Asymmetric stretching of the ether linkage |

| This table is illustrative, showing the typical excellent agreement achieved between scaled DFT calculations and experimental IR spectroscopy for organic molecules. |

Reactivity and Mechanistic Studies of 2 Methyl 6 Phenoxyaniline

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring Systems

The reactivity of 2-Methyl-6-phenoxyaniline in substitution reactions is dictated by the electronic properties of its substituents on both the aniline (B41778) and phenoxy rings.

Electrophilic Aromatic Substitution: The aniline ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the amino (-NH₂) group and the moderate activating effect of the methyl (-CH₃) group. Both groups are ortho, para-directing. byjus.com Consequently, electrophiles will preferentially attack the positions ortho and para to the powerful amino group.

Position 4 (para to -NH₂): This position is highly activated by the amino group and is sterically accessible, making it a primary site for electrophilic substitution.

Position 5 (meta to -NH₂): This position is significantly less reactive.

Position 3 (ortho to -NH₂): This position is activated but may experience some steric hindrance from the adjacent phenoxy group.

The phenoxy ring is activated by the electron-donating ether oxygen, which also directs electrophiles to its ortho and para positions. However, the aniline ring is substantially more activated, meaning electrophilic substitution will overwhelmingly occur on the aniline ring system under standard conditions. libretexts.org Common electrophilic substitution reactions include nitration and halogenation. byjus.comsavemyexams.com For instance, nitration with dilute nitric acid would be expected to yield primarily 2-Methyl-4-nitro-6-phenoxyaniline. byjus.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring is generally unfavorable due to the ring's high electron density. libretexts.org Such reactions typically require either:

The presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack. libretexts.org

The use of very strong nucleophiles or harsh reaction conditions. libretexts.org

For this compound, which is an electron-rich system, SNAr reactions are not a characteristic feature of its reactivity. In fact, the synthesis of phenoxyanilines often involves the reverse process: a nucleophilic aromatic substitution where a phenoxide attacks an activated aryl halide. csic.es For a substitution to occur on the phenoxy ring of the title compound, a leaving group would need to be present, as seen in related compounds like 4-Chloro-2-phenoxyaniline where the chlorine atom can be displaced by other nucleophiles.

Predicted Reactivity in Aromatic Substitution| Reaction Type | Ring System | Key Positions | Predicted Reactivity | Directing Groups |

|---|---|---|---|---|

| Electrophilic Substitution | Aniline Ring | Position 4 (para) | High | -NH₂ (activating), -CH₃ (activating) |

| Electrophilic Substitution | Phenoxy Ring | ortho/para | Low | -OAr (activating, but less than aniline ring) |

| Nucleophilic Substitution | Both Rings | N/A (unsubstituted) | Very Low | Electron-donating groups disfavor reaction |

Intramolecular Cyclization and Annulation Pathways

The ortho-disposed amino and phenoxy groups in this compound make it an ideal precursor for intramolecular cyclization reactions to form heterocyclic systems. The most prominent example is the synthesis of phenoxazines. Treatment of o-phenoxyanilines with a base in a suitable solvent like dimethylformamide (DMF) under reflux can induce cyclization to yield the corresponding phenoxazine (B87303) core. sci-hub.se This transformation is a key step in the synthesis of more complex molecules derived from the phenoxazine scaffold.

Furthermore, related diarylamine structures can undergo palladium-catalyzed intramolecular reactions to form other heterocyclic systems like acridines. acs.org This suggests that under appropriate catalytic conditions, this compound could potentially be a substrate for similar annulation strategies, expanding its synthetic utility beyond simple phenoxazine formation.

Catalytic Transformations Involving the Aniline Moiety

Modern catalytic methods have enabled novel transformations of aniline derivatives, moving beyond classical reactivity patterns.

Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for converting flat aromatic compounds into complex, three-dimensional molecules containing quaternary and spirocyclic centers. semanticscholar.org Phenol (B47542) and aniline derivatives are primary substrates for these reactions. rsc.org CADA reactions overcome the inherent stability of the aromatic system to construct highly functionalized and enantioenriched cyclohexadienone or cyclohexenimine structures. semanticscholar.orgnih.gov

While specific studies on this compound in CADA reactions are not widely reported, its structure as an electron-rich aniline derivative makes it a suitable candidate for such transformations. rsc.org For example, an oxidative dearomatization mediated by a chiral catalyst could potentially convert the aniline ring into a chiral cyclohexenimine intermediate, a valuable building block in organic synthesis.

Direct C-H functionalization represents a paradigm shift in synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C, C-N, or C-O bonds, thereby increasing atom economy. researchgate.net Aniline derivatives are often used in these transformations.

A pertinent example is the palladium-catalyzed intramolecular oxidative C-H coupling. Research has shown that N-aryl enamines, which can be synthesized from anilines (including p-phenoxyaniline), undergo a Pd-catalyzed cyclization to form indole (B1671886) derivatives. mdpi.com This process involves the activation of an ortho C-H bond on the aniline ring. Applying this logic, this compound could first be converted to its corresponding enamine and then subjected to intramolecular C-H activation to yield a substituted carbazole, a valuable heterocyclic motif.

Potential Catalytic Transformations| Reaction Class | Description | Potential Product Scaffold | Reference Concept |

|---|---|---|---|

| Intramolecular Cyclization | Base-mediated ring closure. | Phenoxazine | sci-hub.se |

| Asymmetric Dearomatization (CADA) | Catalytic enantioselective loss of aromaticity. | Chiral Cyclohexenimine | semanticscholar.orgrsc.org |

| Intramolecular C-H Activation | Pd-catalyzed cyclization of an enamine derivative. | Carbazole | mdpi.com |

Asymmetric Dearomatization Reactions (CADA) of Aniline Derivatives

Reaction Mechanisms and Intermediates (e.g., via theoretical studies)

Understanding the complex reactivity of this compound requires detailed mechanistic studies, which are often augmented by theoretical calculations. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure and predict the reactivity of molecules. researchgate.net

For electrophilic substitution reactions, DFT calculations can model the transition states for attack at different positions on the aromatic rings, confirming that substitution para to the amino group is the most favorable pathway. libretexts.org Natural Bond Orbital (NBO) analysis can be used to quantify the partial negative charge on the ring carbons, identifying the most nucleophilic sites.

Studies on Tautomeric Equilibria and Stability

Stability: The stability of a chemical compound is a critical parameter, typically assessed under various conditions such as temperature, humidity, and light. europa.eu For this compound, thermal stability can be evaluated using techniques like thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. Studies on related phenoxyaniline-based polymers have demonstrated their thermal decomposition stages. nih.gov Chemical stability, for example in biological media, has also been assessed for phenoxyaniline (B8288346) analogues, showing high stability in plasma, which is crucial for medicinal chemistry applications. nih.gov

Tautomeric Equilibria: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the principal tautomer is the amine form. However, it can theoretically exist in equilibrium with its amino-imine tautomer. mdpi.com

The position of this equilibrium is generally studied using a combination of spectroscopic methods and theoretical calculations. researchgate.net While the amine form is overwhelmingly favored for simple anilines, the relative stability can be influenced by substitution and environmental factors. chemrxiv.org Computational methods, such as DFT, are employed to calculate the total energies of the different tautomeric forms in both the gas phase and in various solvents. researchgate.net These calculations help determine the relative populations of each tautomer at equilibrium, providing a deeper understanding of the compound's fundamental chemical nature.

2 Methyl 6 Phenoxyaniline in Ligand Design and Coordination Chemistry

Principles of Ligand Design Utilizing Phenoxyaniline (B8288346) Scaffolds

The design of effective ligands is a cornerstone of coordination chemistry, aiming to control the structure and reactivity of metal centers. The phenoxyaniline framework, including 2-Methyl-6-phenoxyaniline, is particularly valuable due to several key principles.

The fundamental structure of phenoxyaniline offers inherent chelating capabilities, especially when modified into derivatives like Schiff bases. The nitrogen atom of the amine group and the oxygen atom of the phenoxy group can act as donor atoms, allowing the ligand to bind to a metal center in a stable, multidentate fashion. The presence of substituents, such as the methyl group in this compound or halogens in other analogues, can significantly influence the ligand's properties. acs.org These substituents can introduce steric hindrance, which affects the coordination geometry and the accessibility of the metal center. cam.ac.uk For example, introducing substituents at the 6-position of pyridyl rings in tris-pyridyl aluminate anions has a demonstrable impact on their metal coordination characteristics. cam.ac.uk

Furthermore, the electronic properties of the ligand can be fine-tuned. The aromatic rings of the phenoxyaniline scaffold create a delocalized π-system. The addition of electron-donating groups (like a methyl group) or electron-withdrawing groups can alter the electron density on the donor atoms, thereby modifying the strength of the metal-ligand bond and influencing the electronic and spectroscopic properties of the resulting complex. acs.orgbohrium.com This tunability allows for the rational design of ligands for specific applications, from catalysis to materials science. ijraset.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using phenoxyaniline-based ligands, particularly Schiff base derivatives, is typically straightforward. A common method involves the in-situ preparation of the Schiff base ligand by the condensation reaction of 2-phenoxyaniline (B124666) (or its substituted derivatives) with an appropriate aldehyde. bohrium.com This is often followed by the addition of a metal salt, such as a metal(II) chloride, to the ligand solution. The reaction mixture is then heated under reflux to facilitate the formation of the complex. bohrium.com

Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques to determine their structure and composition. tandfonline.comnih.gov Standard methods include:

Elemental Analysis (CHN): To confirm the empirical formula of the complex. bohrium.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. A key indicator is the shift in the frequency of the azomethine (-C=N-) stretching vibration of a Schiff base ligand upon complexation. bohrium.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligands and their complexes in solution. bohrium.comresearchgate.net

Single-Crystal X-ray Diffraction: This powerful technique provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. bohrium.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complex. bohrium.comsemanticscholar.org

The table below summarizes the characterization data for representative metal complexes derived from phenoxyaniline Schiff bases.

| Complex | Metal Ion | Characterization Methods Used | Key Findings |

| [Zn(L1)Cl₂] | Zn(II) | Elemental Analysis, FT-IR, ¹H NMR, X-ray Diffraction | Formation of a mononuclear, pentacoordinate complex. bohrium.comresearchgate.net |

| [Cd(L1)Cl₂] | Cd(II) | Elemental Analysis, FT-IR, ¹H NMR, X-ray Diffraction | Isomorphic to the Zn(II) complex, with a distorted trigonal bipyramidal geometry. bohrium.comresearchgate.net |

| [Cd(L2)Cl₂]₂ | Cd(II) | Elemental Analysis, FT-IR, ¹H NMR, X-ray Diffraction | Formation of a dimeric structure. bohrium.comresearchgate.net |

| Various Complexes | Co(II), Ni(II) | Various physiochemical studies | Demonstration of octahedral stereochemistry. tandfonline.comnih.govresearchgate.net |

L1 and L2 represent different Schiff base ligands derived from 2-phenoxyaniline.

Coordination Modes and Geometries in Transition Metal Complexes

The way a ligand binds to a metal (coordination mode) and the resulting three-dimensional arrangement (coordination geometry) are critical determinants of a complex's properties. libretexts.org Ligands derived from the 2-phenoxyaniline scaffold exhibit diverse coordination behaviors.

Schiff base derivatives of 2-phenoxyaniline often act as N,O-donor bidentate or N₂O-chelated tridentate ligands. bohrium.comtandfonline.com The nitrogen atom of the imine group and the oxygen from a hydroxyl group (often from the aldehyde precursor, like salicylaldehyde) are common coordination sites. tandfonline.comnih.gov The phenoxy group itself can also be involved in coordination, contributing to the stability and structural diversity of the complexes.

These versatile coordination modes lead to a variety of geometries around the central transition metal ion. libretexts.org Single-crystal X-ray diffraction studies have revealed several common geometries for these complexes:

Octahedral: This six-coordinate geometry is frequently observed, particularly for Co(II) and Ni(II) complexes. tandfonline.comlibretexts.orgresearchgate.net

Pentacoordinate: Five-coordinate geometries are also common. For instance, a Zn(II) complex with a 2-phenoxyaniline Schiff base ligand was found to have a geometry intermediate between a square pyramid and a trigonal bipyramid. bohrium.comresearchgate.net

Distorted Trigonal Bipyramidal: A Cd(II) complex, while isomorphic to the aforementioned Zn(II) complex, showed a geometry best described as a distorted trigonal bipyramid. bohrium.comresearchgate.net

Triangular Dodecahedron: In a Cd(II) complex with a quinoline-based Schiff base ligand, the metal center adopted a triangular dodecahedron geometry. researchgate.net

The table below provides examples of observed coordination geometries.

| Metal Ion | Ligand Type | Coordination Geometry |

| Zn(II) | 2-Phenoxyaniline Schiff Base | Pentacoordinate (Square Pyramid/Trigonal Bipyramid intermediate) bohrium.comresearchgate.net |

| Cd(II) | 2-Phenoxyaniline Schiff Base | Distorted Trigonal Bipyramidal bohrium.comresearchgate.net |

| Co(II) | 2-Phenoxyaniline Schiff Base | Octahedral tandfonline.comresearchgate.net |

| Ni(II) | 2-Phenoxyaniline Schiff Base | Octahedral tandfonline.comresearchgate.net |

| Cd(II) | Quinoline Schiff Base | Triangular Dodecahedron researchgate.net |

Electronic Properties and Spectroscopic Signatures of Metal-Ligand Complexes

The electronic structure of metal complexes derived from 2-phenoxyaniline ligands gives rise to distinct spectroscopic properties. rsc.org These properties are primarily investigated using UV-visible absorption and fluorescence spectroscopy.

UV-Visible Spectroscopy: The UV-vis spectra of these complexes typically display absorption bands corresponding to two types of electronic transitions. bohrium.com

π → π transitions:* These high-energy bands are associated with electronic transitions within the aromatic rings of the ligand scaffold.

n → π transitions:* These lower-energy bands involve the promotion of non-bonding electrons (from nitrogen or oxygen donor atoms) to anti-bonding π* orbitals.

Fluorescence Spectroscopy: A particularly interesting feature of these complexes is their fluorescence. While the Schiff base ligands themselves are often non-fluorescent, their coordination to metal ions like Zn(II) and Cd(II) can induce strong luminescence. bohrium.com Studies have shown that these complexes can emit bright yellow-green fluorescence in the solid state, with emission maxima observed between 494 and 533 nm. bohrium.comresearchgate.net The fluorescence properties can be modulated by changing the substituents on the ligand or by varying the central metal ion, demonstrating the principles of ligand design in action. bohrium.com For example, the introduction of electron-donating substituents can cause a red shift (a shift to longer wavelengths) in the fluorescence emission. bohrium.com

Spectral Binding Titrations: Beyond simple absorption, spectroscopic techniques can probe the interaction between these ligands and other molecules. For example, spectral titrations were used to investigate the binding of phenoxyaniline analogues to CYP2B enzymes. Upon addition of a phenoxyaniline ligand to a solution of the enzyme, a shift in the Soret band of the enzyme's heme group (e.g., from 417 to 419 nm) was observed, indicating a direct binding interaction. acs.org Such experiments allow for the determination of the spectral binding constant (Kₛ), which quantifies the affinity of the ligand for the protein. acs.org

| Compound/Complex | Spectroscopic Technique | Key Observation/Value |

| Zn(II)/Cd(II) Schiff Base Complexes | UV-Vis Spectroscopy | Absorption bands due to π → π* and n → π* transitions. bohrium.com |

| Zn(II)/Cd(II) Schiff Base Complexes | Fluorescence Spectroscopy | Strong fluorescence in the yellow-green region (494–533 nm). bohrium.comresearchgate.net |

| Phenoxyaniline (POA) + CYP2B6 | Spectral Titration | Soret band shift from 417 nm to 419 nm. acs.org |

| Various POA Congeners + CYP2B1 | Spectral Titration | High affinity observed, with Kₛ values typically < 1 μM. acs.org |

Role of 2-Phenoxyaniline Schiff Bases in Coordination Chemistry

Schiff bases derived from 2-phenoxyaniline and its analogues play a significant and versatile role in coordination chemistry. bohrium.comtandfonline.com Their prominence stems from a combination of favorable characteristics.

Firstly, their synthesis is remarkably straightforward, typically involving a one-pot condensation reaction between the aniline (B41778) derivative and an aldehyde. bohrium.comresearchgate.net This ease of synthesis allows for the creation of a wide library of ligands with varied steric and electronic properties simply by changing the aldehyde component.

Secondly, these Schiff bases possess excellent chelating ability. bohrium.com The imine nitrogen, along with other donor atoms (commonly oxygen or another nitrogen), can readily coordinate with a wide range of transition metal ions to form stable mononuclear or polynuclear complexes. bohrium.comtandfonline.comresearchgate.net This has led to the successful synthesis of complexes with metals such as zinc(II), cadmium(II), cobalt(II), nickel(II), and copper(II). bohrium.comtandfonline.comnih.gov

The resulting metal complexes have garnered significant attention due to their diverse structural features and interesting physicochemical properties, including notable fluorescence. bohrium.com The ability to systematically modify the ligand structure and observe corresponding changes in the coordination geometry and photophysical properties makes 2-phenoxyaniline Schiff bases ideal platforms for fundamental studies in coordination chemistry and for the development of new functional materials, such as potential fluorescent sensors. bohrium.comresearchgate.net

Applications of 2 Methyl 6 Phenoxyaniline in Functional Materials

Precursor in Polymer Synthesis and Polymerization Chemistry

The presence of a primary amine group makes 2-Methyl-6-phenoxyaniline a suitable monomer for polymerization reactions. It is particularly valuable in the synthesis of high-performance polymers known for their thermal stability and mechanical strength.

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. aidic.it The synthesis of these materials typically involves a two-step process. aidic.itvt.edu First, a diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor. vt.edunih.gov This PAA solution can then be processed into films or coatings. aidic.it In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization. nih.govncl.res.in

This compound, as a diamine monomer, can be polymerized with various dianhydrides to produce novel polyimides. The incorporation of the methyl and phenoxy side groups can influence the properties of the resulting polymers, such as solubility and glass transition temperature. The general reaction scheme involves the nucleophilic attack of the amine groups on the carbonyl carbons of the dianhydride, leading to the opening of the anhydride (B1165640) ring and the formation of the amic acid linkage. uwo.ca The choice of solvent is crucial, with dipolar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) being commonly used. vt.edunih.gov

Table 1: Common Dianhydrides Used in Polyimide Synthesis

| Dianhydride Name | Abbreviation |

|---|---|

| Pyromellitic Dianhydride | PMDA |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride | BTDA |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | 6FDA |

This table presents examples of dianhydrides that can be co-polymerized with diamines like this compound to synthesize polyimides.

The properties of the final polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers. researchgate.net For instance, the incorporation of flexible ether linkages or bulky fluorine-containing groups can enhance the solubility and processability of the resulting polyimides. ncl.res.inresearchgate.net

This compound can also be utilized in the synthesis of polyarylenes and other conjugated polymer systems. Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. researchgate.net This electronic structure is responsible for their unique optical and electrical properties, making them suitable for applications in electronics. nasa.gov

The synthesis of such polymers can be achieved through various coupling reactions that link aromatic units together. While specific examples detailing the use of this compound in polyarylene synthesis are not abundant in the provided search results, its aniline (B41778) structure makes it a candidate for oxidative polymerization or as a monomer in transition metal-catalyzed cross-coupling reactions, which are common methods for creating conjugated polymers. The resulting polymers could have interesting properties for applications in organic electronics.

Poly(amic acid)s and Polyimides Synthesis

Development of Organic Semiconductor Materials

Organic semiconductors are the active components in a range of electronic devices, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com These materials are typically based on conjugated molecules or polymers that can transport electrical charges. The performance of these devices is closely linked to the electronic properties of the organic semiconductor, such as its energy levels (HOMO and LUMO) and charge carrier mobility. mdpi.compkusz.edu.cn

Organic solar cells (OSCs) convert sunlight into electricity and are typically composed of a blend of an electron donor and an electron acceptor material. rsc.orgaimspress.comnih.gov The efficiency of an OSC is dependent on several factors, including the absorption of sunlight, the dissociation of excitons (bound electron-hole pairs) into free charge carriers, and the transport of these carriers to the electrodes. aimspress.comshu.ac.uk

Derivatives of 2-phenoxyaniline (B124666) can be designed to act as components in organic solar cells. mjcce.org.mk By modifying its structure, for example, by creating donor-π-acceptor (D-π-A) motifs, it is possible to tune the intramolecular charge transfer characteristics and the energy levels of the molecule to make it a suitable donor or acceptor material. mjcce.org.mk The goal is to create materials with a low bandgap to maximize sunlight absorption and with appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface. mjcce.org.mkedinst.com

The movement of charge within an organic semiconductor is a fundamental process that governs its performance in electronic devices. This charge transfer can occur within a single molecule (intramolecular) or between adjacent molecules (intermolecular). In many organic semiconductors, intramolecular charge transfer is a key feature, often designed into the molecular structure. researchgate.netmdpi.com

Computational studies, such as those using Density Functional Theory (DFT), are often employed to understand the charge transfer characteristics of new organic materials. researchgate.netrsc.org These studies can calculate key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's electronic properties. researchgate.netrsc.org A smaller HOMO-LUMO gap can indicate a higher potential for charge transfer within the molecule. researchgate.net The analysis of molecular orbitals can reveal the distribution of electron density and identify the donor and acceptor parts of a molecule, providing insights into its charge transfer capabilities. researchgate.net

Role in Organic Solar Cell Components

Advanced Luminescent Materials and Optical Applications

Luminescent materials, which emit light upon excitation, have a wide range of applications, including in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The photophysical properties of these materials, such as their absorption and emission wavelengths and fluorescence quantum yield, are of critical importance.

Research has shown that Schiff base complexes derived from 2-phenoxyaniline can exhibit strong fluorescence. bohrium.comresearchgate.net For instance, zinc(II) and cadmium(II) complexes synthesized using 2-phenoxyaniline Schiff base ligands have been reported to show strong yellow-green fluorescence in the solid state. bohrium.com The emission properties of these complexes can be tuned by changing the central metal ion or by introducing different substituent groups on the ligand. bohrium.com For example, the introduction of electron-donating substituents can cause a red-shift in the fluorescence emission. bohrium.com These findings suggest that derivatives of this compound could be valuable for developing new fluorescent materials for various optical applications. bohrium.comresearchgate.net The simple synthesis and the ease with which their structures can be modified make them attractive candidates for further research in this area. bohrium.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(amic acid) |

| Polyimide |

| Polyarylene |

| Conjugated Polymer |

| Pyromellitic Dianhydride |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride |

| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride |

| 4,4'-Oxydiphthalic Anhydride |

| N,N-dimethylacetamide |

| N-methyl-2-pyrrolidone |

| Zinc(II) |

| Cadmium(II) |

Thermally Activated Delayed Fluorescence (TADF) Properties

Information not available.

Design of Color-Tunable Luminescent Molecules

Information not available.

Nonlinear Optical (NLO) Materials Development

Information not available.

Future Research Directions and Perspectives on 2 Methyl 6 Phenoxyaniline

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 2-Methyl-6-phenoxyaniline should prioritize the exploration of novel and sustainable synthetic pathways that improve upon existing methods in terms of yield, atom economy, and environmental impact.

Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. Future avenues could explore:

Catalytic C-O and C-N Cross-Coupling Reactions: Developing advanced catalytic systems (e.g., using copper or palladium catalysts) for the direct coupling of a substituted phenol (B47542) with a protected 2-methyl-6-nitroaniline, followed by reduction. The focus would be on using earth-abundant metals, lower catalyst loadings, and milder reaction conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of diaryl ethers and related structures. mdpi.com A systematic study of microwave-assisted protocols for the synthesis of this compound could lead to rapid and efficient production. mdpi.com

"One-Pot" Procedures: Designing a "one-pot" synthesis from readily available starting materials, such as 2-methylaniline, could streamline the process, reduce waste from intermediate purification steps, and lower costs. google.com For instance, a sequential nitration and etherification in a single reaction vessel presents an attractive, industrially scalable option. google.com

Green Solvents: Investigating the use of green solvents, such as ionic liquids or deep eutectic solvents, could replace traditional volatile organic compounds (VOCs), thereby reducing the environmental footprint of the synthesis. rug.nl

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Cross-Coupling | High selectivity, milder conditions, potential for lower catalyst loading. | Development of novel ligands, use of earth-abundant metal catalysts. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved energy efficiency, higher yields. mdpi.com | Optimization of reaction parameters (temperature, time, power), solvent screening. |

| "One-Pot" Synthesis | Increased operational simplicity, reduced waste, lower cost. google.com | Catalyst compatibility for multiple steps, control of side reactions. |

| Green Solvent Systems | Reduced environmental impact, potential for catalyst recycling. rug.nl | Solvent selection and optimization, studying reaction kinetics in non-traditional media. |

Advanced Computational Modeling for Predictive Design and Property Tuning

Computational chemistry offers powerful tools for understanding molecular properties and predicting the behavior of new chemical entities, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling represents a significant area for future research.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the structural, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.nettandfonline.com Such studies can elucidate the impact of the methyl and phenoxy groups on the electron density distribution, frontier molecular orbitals (HOMO-LUMO gap), and reactivity of the aniline (B41778) moiety. researchgate.netmdpi.com This knowledge is crucial for predicting its behavior in various chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com This is invaluable for designing reactions, such as derivatization or polymerization, and for understanding intermolecular interactions.

Predictive Design of Derivatives: Computational models can be used to design novel derivatives of this compound with tailored properties. By simulating the effects of adding different substituents to the phenoxy or aniline rings, researchers can predict changes in properties like solubility, electronic absorption (color), and binding affinity for specific targets before undertaking laborious synthesis. mjcce.org.mk For example, modeling could guide the design of new ligands for metal catalysts or precursors for functional materials. tandfonline.commjcce.org.mk

Table 2: Potential Applications of Computational Modeling for this compound Research

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.nettandfonline.com | HOMO-LUMO energy gap, charge distribution, bond parameters, vibrational frequencies. |

| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites and intermolecular interactions. mdpi.com | Identification of nucleophilic and electrophilic centers, guiding synthesis and crystal engineering. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption spectra. researchgate.net | Prediction of optical properties for new dyes or functional materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. | Characterization of intramolecular hydrogen bonds and other stabilizing interactions. |

Expanded Scope in Asymmetric Catalysis and Stereoselective Transformations

The development of chiral ligands and catalysts for asymmetric synthesis is a field of immense importance, particularly for the pharmaceutical and fine chemical industries. The this compound scaffold is well-suited for the design of novel chiral ligands.

Synthesis of Chiral Ligands: Future research should focus on developing methods to introduce chirality into the this compound structure. This could be achieved by resolving the parent compound if it exhibits atropisomerism or, more practically, by derivatizing it with chiral auxiliaries. For example, condensation of the aniline nitrogen with chiral aldehydes or ketones can produce chiral Schiff base ligands. bohrium.com

Coordination Chemistry: The resulting chiral ligands can be coordinated with various transition metals (e.g., Rh, Ru, Ir, Pd, Zn) to form asymmetric catalysts. bohrium.comresearchgate.net The steric bulk of the methyl and phenoxy groups, combined with the electronic properties of the system, could create a unique chiral pocket around the metal center, enabling high stereocontrol in catalytic reactions.

Application in Stereoselective Reactions: These novel chiral catalysts could be screened for efficacy in a range of important stereoselective transformations, including:

Asymmetric Hydrogenation: For the enantioselective reduction of prochiral olefins or ketones. rsc.org

Asymmetric C-C Bond Formation: Such as asymmetric aldol, Michael, or aza-Reformatsky reactions. scispace.comdovepress.com

Asymmetric Hydrofunctionalization: Including hydroamination or hydroalkoxylation of alkenes. nih.gov

The ultimate goal is to create catalysts that provide high yields and excellent enantioselectivities for the synthesis of valuable chiral building blocks. nih.gov

Integration into Multifunctional Materials Systems and Devices

The unique combination of an aromatic amine and a diaryl ether linkage makes this compound a promising building block for advanced functional materials. Its derivatives could be integrated into polymers, nanocomposites, or molecular devices with tailored optical, electronic, or biological properties.

Polymer Synthesis: The aniline functionality allows this compound to be incorporated into various polymer backbones, such as polyamides, polyimides, or conducting polymers. The bulky and somewhat rigid phenoxy group could impart desirable properties like thermal stability, specific solubility, and amorphous character to these materials.

Organic Electronics: Phenoxyaniline (B8288346) derivatives have been investigated for their potential in electronic applications. Future work could explore the synthesis of this compound derivatives for use as host materials or emitting layers in Organic Light-Emitting Diodes (OLEDs), or as components in organic photovoltaics (OPVs) and sensors. Schiff base complexes derived from phenoxyanilines have already shown promise as fluorescent materials. bohrium.com

Biomedical Materials: Phenoxyaniline structures are present in some biologically active molecules. mdpi.com Research could focus on creating polymers or nanocomposites incorporating this compound for applications in drug delivery or medical imaging. For instance, phenoxyaniline-based block copolymers have been used to create nanocomposites with anticancer properties, suggesting a potential avenue for future exploration. nih.gov

Table 3: Potential Material Applications for this compound Derivatives

| Material Class | Potential Application | Key Property Conferred by Scaffold |

| High-Performance Polymers | Thermally stable engineering plastics, separation membranes. | Thermal resistance, modified solubility, processability. |

| Organic Electronics | OLEDs, OPVs, chemical sensors. | Charge transport capabilities, tunable fluorescence, host material properties. bohrium.com |

| Biomedical Nanocomposites | Anticancer drug delivery systems, bio-imaging agents. nih.gov | Biocompatibility, functionalizable scaffold for drug conjugation. |

| Functional Dyes | Dyes for specialized imaging or sensing applications. | Tunable absorption/emission spectra through derivatization. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for regioselective preparation of 2-Methyl-6-phenoxyaniline?

- Methodological Answer : Regioselective synthesis of meta-substituted anilines like this compound is challenging due to the inherent ortho/para-directing nature of the amino group. Strategies include: